molecular formula C23H34O5 B14388577 Dihexyl [(4-methoxyphenyl)methylidene]propanedioate CAS No. 88296-65-5

Dihexyl [(4-methoxyphenyl)methylidene]propanedioate

Cat. No.: B14388577
CAS No.: 88296-65-5
M. Wt: 390.5 g/mol
InChI Key: LMUGKXRGVLQDMH-UHFFFAOYSA-N
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Description

Dihexyl [(4-methoxyphenyl)methylidene]propanedioate is an organic compound with a complex structure that includes a methoxyphenyl group and a propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihexyl [(4-methoxyphenyl)methylidene]propanedioate typically involves the esterification of [(4-methoxyphenyl)methylidene]propanedioic acid with hexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dihexyl [(4-methoxyphenyl)methylidene]propanedioate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Dihexyl [(4-methoxyphenyl)methylidene]propanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of dihexyl [(4-methoxyphenyl)methylidene]propanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The ester groups can undergo hydrolysis, releasing active metabolites that contribute to the compound’s overall effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl [(4-methoxyphenyl)methylidene]propanedioate
  • Diethyl [(4-methoxyphenyl)methylidene]propanedioate
  • Dibutyl [(4-methoxyphenyl)methylidene]propanedioate

Uniqueness

Dihexyl [(4-methoxyphenyl)methylidene]propanedioate is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interactions with other molecules. This makes it particularly useful in applications where longer alkyl chains are advantageous, such as in the development of hydrophobic materials or in certain biological contexts.

Properties

CAS No.

88296-65-5

Molecular Formula

C23H34O5

Molecular Weight

390.5 g/mol

IUPAC Name

dihexyl 2-[(4-methoxyphenyl)methylidene]propanedioate

InChI

InChI=1S/C23H34O5/c1-4-6-8-10-16-27-22(24)21(23(25)28-17-11-9-7-5-2)18-19-12-14-20(26-3)15-13-19/h12-15,18H,4-11,16-17H2,1-3H3

InChI Key

LMUGKXRGVLQDMH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C(=CC1=CC=C(C=C1)OC)C(=O)OCCCCCC

Origin of Product

United States

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